REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].Cl[C:15]1[CH:20]=[CH:19][N:18]=[C:17]([S:21][CH3:22])[N:16]=1>C1COCC1>[CH3:22][S:21][C:17]1[N:18]=[C:19]([O:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=2)[CH:20]=[CH:15][N:16]=1 |f:1.2|
|
Name
|
|
Quantity
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1.12 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC=C1)SC
|
Name
|
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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VII-1) (3.0 g, 0.0187 mol) was added
|
Type
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TEMPERATURE
|
Details
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the mixture was refluxed for about 10 hours
|
Duration
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10 h
|
Type
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CUSTOM
|
Details
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The reaction solution was partitioned between ethyl acetate and aqueous saturated sodium hydrogen carbonate
|
Type
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CUSTOM
|
Details
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to separate an organic phase
|
Type
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WASH
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Details
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The organic phase was washed with aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from a methanol/water system
|
Type
|
CUSTOM
|
Details
|
to obtain the intermediate compound
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)OC1=CC(=CC=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |